molecular formula C12H7N3O6 B14697220 2,4,6-Trinitrobiphenyl CAS No. 29128-23-2

2,4,6-Trinitrobiphenyl

Cat. No.: B14697220
CAS No.: 29128-23-2
M. Wt: 289.20 g/mol
InChI Key: KXXIUGHYTQVIRG-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobiphenyl is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO₂) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrobiphenyl typically involves the nitration of biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous nitration process where biphenyl is continuously fed into a reactor containing the nitrating mixture. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed under controlled conditions.

Major Products Formed

    Reduction: The major products are 2,4,6-triaminobiphenyl.

    Substitution: Depending on the substituent, various substituted biphenyl derivatives can be formed.

    Oxidation: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,4,6-Trinitrobiphenyl has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Materials Science: The compound’s nitro groups make it useful in the development of energetic materials and explosives.

    Biology and Medicine: Research is ongoing to explore its potential as a biochemical probe or in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrobiphenyl involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or other biochemical effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a biphenyl.

    2,4,6-Tribromophenol: Contains bromine atoms instead of nitro groups.

    2,4,6-Trinitrophenol (Picric Acid): Similar nitro group arrangement but with a hydroxyl group.

Uniqueness

2,4,6-Trinitrobiphenyl is unique due to its biphenyl structure, which provides different chemical properties and reactivity compared to other nitroaromatic compounds. Its applications in materials science and potential biochemical uses make it a compound of significant interest.

Properties

CAS No.

29128-23-2

Molecular Formula

C12H7N3O6

Molecular Weight

289.20 g/mol

IUPAC Name

1,3,5-trinitro-2-phenylbenzene

InChI

InChI=1S/C12H7N3O6/c16-13(17)9-6-10(14(18)19)12(11(7-9)15(20)21)8-4-2-1-3-5-8/h1-7H

InChI Key

KXXIUGHYTQVIRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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